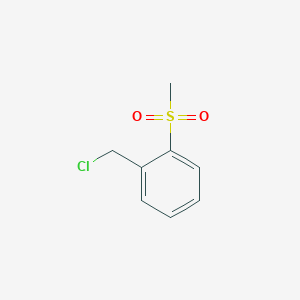
1-(Chloromethyl)-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Chloromethyl)-2-(methylsulfonyl)benzene” is a chemical compound that belongs to the class of organic compounds known as arenes. Arenes are aromatic hydrocarbons that are based on the benzene ring .
Synthesis Analysis
The synthesis of “1-(Chloromethyl)-2-(methylsulfonyl)benzene” could potentially involve a Friedel-Crafts alkylation of benzene. In this reaction, benzene is treated with a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminium chloride catalyst .Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2-(methylsulfonyl)benzene” would be based on the benzene ring, with a chloromethyl group and a methylsulfonyl group attached to it. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions involving “1-(Chloromethyl)-2-(methylsulfonyl)benzene” would likely involve electrophilic substitution reactions, similar to those seen with benzene and chloromethane .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2-(methylsulfonyl)benzene” would depend on its exact molecular structure. For example, its boiling point is predicted to be 566.8±50.0 °C and its density is predicted to be 1.408±0.06 g/cm3 .Scientific Research Applications
Synthesis of β-Alkylated γ-Functionalized Ketones
Researchers have developed methods for the synthesis of β-alkylated γ-functionalized ketones through conjugate additions to arylideneisoxazol-5-ones using ((chloromethyl)sulfonyl)benzenes. This process leads to the production of novel methyl ketones with chloromethinearylsulfonyl groups, showcasing the compound's utility in complex organic synthesis (Antonio Macchia et al., 2022).
Friedel-Crafts Sulfonylation
Friedel-Crafts sulfonylation reactions have been enhanced using 1-(Chloromethyl)-2-(methylsulfonyl)benzene, resulting in almost quantitative yields of diaryl sulfones. This highlights its role in facilitating sulfonylation reactions under ambient conditions, providing a pathway for the synthesis of complex sulfone structures (S. Nara et al., 2001).
Direct and Mild Formylation Method
A direct formylation method for substituted benzenes utilizing dichloromethyl methyl ether and silver trifluoromethanesulfonate has been developed, indicating the potential of using related chloromethyl compounds for formylation reactions. This method allows for the formylation of various substituted benzenes under mild conditions, preserving protective groups on phenolic hydroxyl groups (K. Ohsawa et al., 2013).
Catalysis and Synthesis of Pyrazol Derivatives
1-(Chloromethyl)-2-(methylsulfonyl)benzene has been implicated in catalytic processes for the synthesis of pyrazol derivatives. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) was achieved through catalysis, offering a straightforward procedure and high yields under eco-friendly conditions (Z. Karimi-Jaberi et al., 2012).
Synthesis of Benzimidazoles
The compound has also been utilized in the efficient synthesis of benzimidazole derivatives, catalyzed by ionic liquid systems. This process exemplifies the chemical's role in promoting condensation reactions of benzene-1,2-diamine with aromatic aldehydes, leading to high yields of benzimidazoles (A. Khazaei et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEIQGFHGMYUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-(methylsulfonyl)benzene | |
CAS RN |
168551-51-7 |
Source


|
| Record name | 168551-51-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

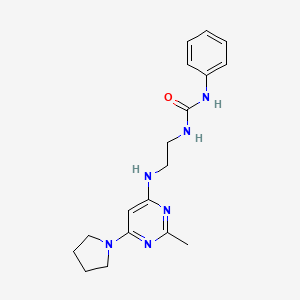
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)


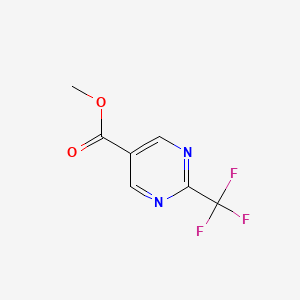
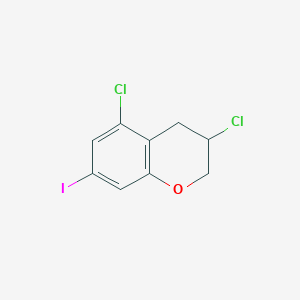
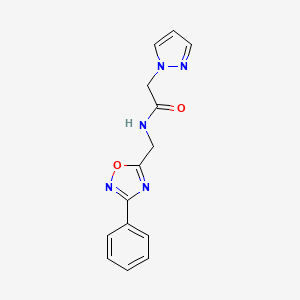
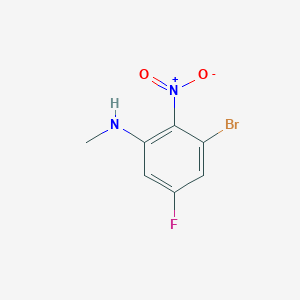
![7-[4-(2,4-Difluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2987871.png)
![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![2-(benzylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2987877.png)
![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)